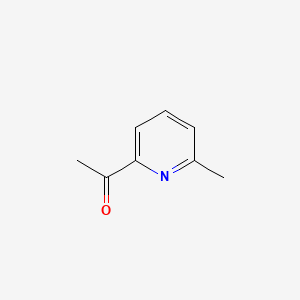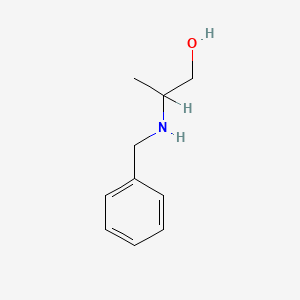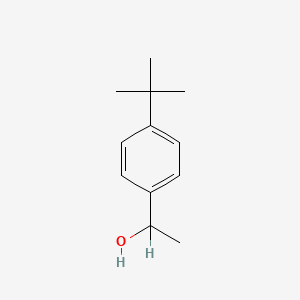
1-(4-叔丁基苯基)乙醇
描述
1-(4-tert-Butylphenyl)ethanol (4-TBE) is an organic compound with the chemical formula C10H14O. It is an aromatic alcohol with a tert-butyl substituent attached to the phenyl ring. 4-TBE is a colorless liquid with a slight odor, and it is soluble in both water and organic solvents. It is a versatile molecule with a wide range of applications in the fields of chemistry, biology, and medicine.
科学研究应用
医药
在医药领域,1-(4-叔丁基苯基)乙醇因其在药物制剂中的潜在用途而受到关注。 由于其稳定性和无毒性,该化合物可能有助于开发新的治疗剂,特别是作为药物设计中的溶剂或结构组成部分 .
农业
农业研究正在探索1-(4-叔丁基苯基)乙醇作为农业化学品合成中的中间体。 它可能在创造更有效的杀虫剂或除草剂方面发挥作用,从而提高作物保护和产量 .
材料科学
在材料科学领域,该化合物作为合成先进材料的前体具有重要价值。 将其掺入聚合物中可能导致开发出新型树脂,这些树脂具有改进的性能,适用于工业应用 .
环境科学
环境科学家对1-(4-叔丁基苯基)乙醇在环境修复过程中的潜在应用感兴趣。 它可以用来合成有助于分解污染物或创建环保材料的化合物 .
食品工业
食品工业可能利用1-(4-叔丁基苯基)乙醇合成香料和香精。 它的稳定性和可修饰性使其成为创造新风味化合物的候选者,这些化合物可以增强食品产品 .
化妆品
在化妆品中,1-(4-叔丁基苯基)乙醇可以用来开发新的香料或作为各种化妆品的稳定剂。 它的化学结构允许创建在个人护理用品中具有吸引力的芳香化合物 .
化学合成
该化合物是有机合成中的重要中间体。 它可用于创建各种化学产品,包括染料、树脂和其他有机化合物。 它在反应中的多功能性使其成为合成化学中的宝贵资产 .
分析化学
1-(4-叔丁基苯基)乙醇:可能用作分析化学中的标准品或试剂。 它定义明确的特性使其可用于校准仪器或作为合成分析试剂的组分 .
安全和危害
作用机制
Target of Action
It is known that this compound is involved in electrophilic aromatic substitution reactions . These reactions typically involve the attack on the carbon atoms of the aromatic ring .
Mode of Action
1-(4-tert-Butylphenyl)ethanol undergoes electrophilic aromatic substitution, a common type of reaction involving aromatic rings . The key step in this process is the attack of an electrophile at carbon to form a cationic intermediate . This intermediate then loses a proton from the carbon, which is hybridized, and the electron pair of this bond then becomes part of the aromatic electron system, forming a substitution product .
Biochemical Pathways
It is known that the compound is involved in electrophilic aromatic substitution reactions , which are fundamental to many biochemical pathways.
Pharmacokinetics
The pharmacokinetics of ethanol and other lower alkanols, which may share similarities with 1-(4-tert-butylphenyl)ethanol, have been extensively studied .
Result of Action
The compound’s involvement in electrophilic aromatic substitution reactions suggests that it may play a role in the formation of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(4-tert-Butylphenyl)ethanol. For instance, it has been noted that the compound is hazardous to aquatic organisms and may cause long-term adverse effects in the aquatic environment . Therefore, the environmental context is an important consideration in understanding the action of this compound.
生化分析
Biochemical Properties
1-(4-tert-Butylphenyl)ethanol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in oxidation-reduction reactions, such as alcohol dehydrogenases. These enzymes catalyze the oxidation of 1-(4-tert-Butylphenyl)ethanol to its corresponding ketone, 1-(4-tert-Butylphenyl)ethanone. The interaction between 1-(4-tert-Butylphenyl)ethanol and alcohol dehydrogenases is crucial for understanding its metabolic pathways and its role in cellular processes .
Cellular Effects
1-(4-tert-Butylphenyl)ethanol has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, 1-(4-tert-Butylphenyl)ethanol can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of action of 1-(4-tert-Butylphenyl)ethanol involves its binding interactions with specific biomolecules. This compound can act as an inhibitor or activator of certain enzymes, depending on the context of its interaction. For example, 1-(4-tert-Butylphenyl)ethanol can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. This inhibition can lead to changes in the metabolic profile of cells and affect the detoxification processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-tert-Butylphenyl)ethanol can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Long-term studies have shown that 1-(4-tert-Butylphenyl)ethanol can have sustained effects on cellular function, particularly in in vitro studies where it is used to modulate enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 1-(4-tert-Butylphenyl)ethanol vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular metabolism and gene expression. At high doses, 1-(4-tert-Butylphenyl)ethanol can exhibit toxic effects, including oxidative stress and cellular damage. These threshold effects are important for understanding the safe and effective use of this compound in biochemical research .
Transport and Distribution
Within cells and tissues, 1-(4-tert-Butylphenyl)ethanol is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its overall activity and function. Understanding the transport and distribution of 1-(4-tert-Butylphenyl)ethanol is essential for elucidating its role in cellular processes .
属性
IUPAC Name |
1-(4-tert-butylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-9,13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJQAXFZHFUFBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50293804 | |
| Record name | 1-(4-tert-Butylphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34386-42-0 | |
| Record name | 1-(p-tert-Butylphenyl)ethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92388 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-tert-Butylphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-tert-butylphenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

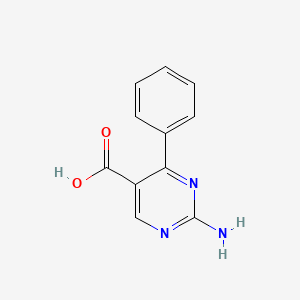
![2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol](/img/structure/B1266828.png)

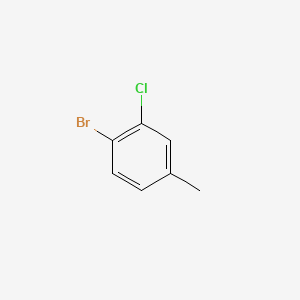
![2-Azabicyclo[2.2.1]hept-5-ene](/img/structure/B1266832.png)

